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Technical Support Center: HfOz2 Film Deposition

A Senior Application Scientist's Guide to Mitigating Carbon Contamination from n-Butoxide
Precursors

Welcome to the technical support center for high-purity hafnium oxide (HfOz2) thin film
deposition. This guide is designed for researchers and process engineers utilizing hafnium n-
butoxide [Hf(OnBu)4] as a precursor in Atomic Layer Deposition (ALD) or Chemical Vapor
Deposition (CVD) processes. Carbon contamination is a critical issue that can significantly
degrade the dielectric properties and overall performance of HfO:z films. This document
provides in-depth troubleshooting guides, validated protocols, and expert insights to help you
diagnose and resolve carbon incorporation in your films.

Section 1: Understanding the Problem: The Origin of
Carbon Contamination

The use of organometallic precursors is standard in ALD and CVD, but the organic ligands
required for precursor volatility are often the primary source of film contamination. Hafnium n-
butoxide, while offering good thermal properties, presents a significant challenge due to the
nature of its four butoxide ligands.

Carbon incorporation from alkoxide precursors like Hf(O"Bu)a primarily occurs through two
mechanisms:
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e Incomplete Ligand Exchange: During the ALD cycle, the oxygen source (e.g., H20, Os) is
intended to react with and remove the butoxide ligands, leaving a clean hydroxylated surface
for the next precursor pulse. If this reaction is incomplete, fragments of the butoxide ligand or
carbon-containing byproducts can remain trapped in the growing film.

o Precursor Decomposition: At elevated temperatures, the Hf(O"Bu)a precursor can undergo
thermal decomposition on the substrate surface. This process can break the C-O and C-C
bonds within the butoxide ligands, leading to the formation of non-volatile, carbon-rich
species that are incorporated into the HfO2 matrix. This is a common issue in both CVD and
within the higher temperature range of the ALD window.[1]

The residual carbon can exist in various forms, including hafnium carbide (Hf-C), hafnium oxy-
carbide (Hf-O-C), or elemental carbon (C-C), all of which can create defects, increase leakage
current, and lower the film's dielectric constant.[2]

Fig 1. Structure of Hafnium n-butoxide precursor.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during HfO2 deposition in a question-and-
answer format.

Q1: My XPS analysis shows significant carbon content (>2 atomic %). What are the first
process parameters | should investigate?

Al: High carbon content is most commonly tied to the deposition temperature and the
efficiency of the precursor/reactant pulsing sequence.

1. Deposition Temperature: This is the most critical parameter. There is an optimal temperature
"window" for ALD.

e Too Low: If the temperature is too low, the chemical reaction between the precursor ligands
and the oxygen source lacks sufficient thermal energy. This leads to incomplete reactions,
leaving behind unreacted butoxide groups or carbonaceous byproducts.[3] This can also
reduce film density.[4]

e Too High: Exceeding the thermal stability limit of the Hf(O"Bu)a precursor will cause it to
decompose on the substrate surface, rather than reacting in a self-limiting manner. This
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CVD-like growth mode is a major source of carbon incorporation.[1][5] The density and
mechanical properties of the film can also degrade at excessively high temperatures.[6]

Troubleshooting Steps:
« Verify the thermal stability of your specific Hf(O"Bu)a precursor from the supplier's datasheet.

o Perform a temperature series experiment (e.g., from 200°C to 350°C in 25°C increments)
while keeping all other parameters constant.

e Analyze the carbon content and growth-per-cycle (GPC) for each temperature. The ideal
temperature will be within the flat GPC region (the "ALD window") and will correspond to the
lowest carbon concentration.

Parameter Effect of Low Temperature  Effect of High Temperature

) o Insufficient energy for Increased precursor
Reaction Kinetics _ N
complete ligand removal decomposition

High (from precursor

Carbon Content High (from unreacted ligands) -
decomposition)
Growth Per Cycle May be low or unstable Increases (CVD contribution)
] . May decrease due to porous
Film Density Lower

structure

2. Pulse and Purge Times:

o Precursor Pulse: Ensure the pulse is long enough to fully saturate the substrate surface. An
insufficient pulse leads to non-uniform growth and can trap contaminants.

o Purge Time: This is critical. An inadequate purge time fails to remove all unreacted precursor
molecules and volatile reaction byproducts from the chamber. These can then contribute to
parasitic CVD reactions and carbon incorporation in subsequent steps.

Troubleshooting Steps:

» Start with a long purge time (e.g., 20-30 seconds) to establish a baseline.
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» Perform a pulse saturation test: incrementally increase the Hf(OnBu)4 pulse time while
keeping the purge time long and constant. Find the minimum pulse time required to achieve
a stable GPC.

o Once the saturation pulse is known, incrementally decrease the purge time to find the
minimum time needed to prevent parasitic CVD, ensuring a clean separation between
precursor and reactant steps.

Q2: I'm operating within the established ALD temperature window, but carbon levels are still
high. Could my oxygen source be the problem?

A2: Absolutely. The choice and delivery of the oxygen co-reactant is as important as the
hafnium precursor itself. If you are using water (H20), its reactivity may be insufficient to
completely remove the bulky butoxide ligands, especially at lower temperatures.

Comparing Oxygen Sources:

o Water (H20): While common, H20 is a relatively mild oxidant. The reaction with the butoxide
ligand can be sterically hindered and may not always go to completion within a reasonable
pulse time, leaving behind residual carbon.

e Ozone (0s): Ozone is a much stronger oxidizing agent than water. Its higher reactivity allows
for more efficient and complete combustion of the organic ligands, converting them into
volatile byproducts like CO2, CO, and H20.[7] Studies have shown that using Os instead of
H20 can significantly reduce carbon impurity levels in HfO:z films, even at lower deposition
temperatures.[3][8][9]

o Oxygen Plasma: In Plasma-Enhanced ALD (PEALD), highly reactive oxygen radicals are
generated. These radicals are extremely effective at breaking down organic ligands and can
produce very high-purity films at temperatures lower than thermal ALD.[10]

Troubleshooting Steps:

e Switch to Ozone: If your system is equipped for it, switching from H20 to Os is the most
effective solution. This will likely require re-optimization of the ALD temperature window and
pulse/purge times.
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o Consider PEALD: If available, PEALD with an oxygen plasma is a powerful method for
achieving low-carbon films.

e Optimize H20 Delivery: If you must use H20, ensure your delivery system is functioning
optimally. Check for consistent vapor pressure and flow. Consider slightly increasing the
deposition temperature (while staying within the ALD window) to provide more thermal
energy for the H20 reaction.

Process with O3

Result: High-purity HfO2
(more complete combustion)

3. Pulse O3

Start Cycle 1. Pulse Hf(OnBu)a HZ. Purge
Process with H20
Result: HfO2 with
Start Cycle 1. Pulse Hf(OnBu)a HZ. Purge)ﬂw potential C-Hx residue?

Click to download full resolution via product page

Fig 2. Comparison of ALD workflows using Hz0 vs. Os.

Q3: Can | remove carbon from a film that has already been deposited with high contamination?

A3: Yes, post-deposition annealing (PDA) is a common and effective method for reducing
carbon content in as-deposited films.

The principle of PDA is to provide sufficient thermal energy in a reactive environment to oxidize
and drive out the embedded carbon impurities.

PDA Parameters:

o Ambient: An oxygen-containing atmosphere (e.g., Oz, dry air, or even Os) is most effective.
The oxygen diffuses into the film and reacts with the trapped carbon, forming volatile CO or
CO2 which then desorbs from the surface.
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o Temperature: Temperatures typically range from 400°C to 800°C. Higher temperatures are
more effective at carbon removal but come with a risk. High-temperature annealing can
cause the amorphous HfO: film to crystallize, which may be undesirable depending on the
application.[11] It can also lead to the growth of an unintentional silicon oxide (SiOx)
interfacial layer between the HfO2 and a silicon substrate.

e Duration: Annealing times can range from a few minutes in a rapid thermal annealing (RTA)
system to 30-60 minutes in a conventional tube furnace.

Troubleshooting Steps:
o Start with a lower temperature anneal (e.g., 450-500°C) in an Oz ambient for 30 minutes.

e Analyze the film post-anneal for carbon content, crystallinity (via XRD), and interfacial layer
thickness (via TEM or ellipsometry).

« If carbon remains, incrementally increase the annealing temperature or duration, carefully
monitoring the trade-off between carbon removal and potential crystallization or interfacial
layer growth.

Section 3: Key Experimental Protocols

Protocol 1: Optimized ALD Cycle Using Ozone

This protocol provides a starting point for depositing high-purity HfO2. Parameters must be
optimized for your specific ALD reactor.

o Substrate Preparation: Clean substrate using a standard procedure (e.g., RCA clean for
silicon wafers) to ensure a pristine, hydroxylated surface.

o System Preparation:

[¢]

Set deposition temperature to 275°C.

[e]

Heat Hf(O"Bu)4 precursor bottle to 75-85°C to ensure adequate vapor pressure.

o

Ensure stable flow of high-purity N2 carrier gas and Os.
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e Deposition Cycle:

o

Step 1 (Hf Pulse): Pulse Hf(O"Bu)a into the chamber for 1.0 seconds.

[¢]

Step 2 (Purge 1): Purge the chamber with N2 for 15 seconds.

[e]

Step 3 (Os Pulse): Pulse Os (concentration ~150-200 g/m3) into the chamber for 1.0
seconds.

[¢]

Step 4 (Purge 2): Purge the chamber with N2 for 15 seconds.

» Repeat: Repeat the cycle until the desired film thickness is achieved.
Protocol 2: Post-Deposition Annealing (PDA) for Carbon Removal

This protocol is for treating an as-deposited film to reduce impurities.

o System Preparation:

o Use a rapid thermal annealing (RTA) system or a tube furnace with a controlled
atmosphere.

o Establish a stable flow of high-purity Oz gas.

e Annealing Procedure:

[¢]

Load the sample into the chamber at room temperature.

o

Purge the chamber with Oz for 5-10 minutes.

[e]

Ramp the temperature to 600°C at a rate of 10-20°C/second.

o

Hold the temperature at 600°C for 5 minutes.

[¢]

Turn off heating and allow the sample to cool to below 100°C under a continuous O: flow.

[¢]

Vent the chamber and remove the sample.
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Section 4: Data Interpretation and Characterization

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is the most powerful tool for quantifying carbon and identifying its chemical states.[12][13]
When analyzing your films, pay close attention to the high-resolution scan of the C 1s region.

Binding Energy (approx.

Carbon Species Implication
eV)
Surface contamination from air
Adventitious Carbon (C-C, C- exposure. Can often be
~285.0 eV .
H) removed by a brief Ar+ sputter
clean.[12]
Likely from residual butoxide
~286.5 eV Carbon in C-O bonds fragments. A key indicator of

incomplete reaction.

Indicates significant precursor
~282-283 eV Metal Carbide (Hf-C) decomposition and high
contamination.

Can form from reaction with
~289.0 eV Carbonates (0O-C=0) atmospheric CO2 or from

precursor byproducts.

A successful cleaning process, whether by optimizing the deposition or through post-annealing,
should show a significant reduction or complete elimination of the non-adventitious carbon
peaks.
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Fig 3. Decision tree for troubleshooting carbon contamination.
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Section 5: Frequently Asked Questions (FAQSs)

e Q: What is a typical atomic percentage of carbon that is considered "high"?

o A: While application-dependent, for high-performance dielectric applications, carbon
content should ideally be below the XPS detection limit (<0.1 at. %). A value above 1-2 at.
% is generally considered high and indicative of a process issue that needs to be
addressed.

e Q: How does carbon contamination affect the electrical properties of my HfOz film?

o A: Carbon impurities act as defects in the HfO: lattice. They can create charge trapping
sites, increase leakage current, and lower the dielectric constant (k-value) of the film, all of
which degrade device performance.

e Q: Is hafnium n-butoxide a good precursor for high-purity HfO27?

o A: Hafnium n-butoxide is a viable precursor, but it is considered challenging due to the
stability of the butoxide ligand. Achieving low carbon content requires careful process
optimization, particularly the use of a strong oxygen source like ozone or plasma.[3][7] For
applications demanding the absolute highest purity, carbon-free inorganic precursors like
hafnium tetrachloride (HfCls) or hafnium nitrate [Hf(NO3)4] may be considered, though they
come with their own challenges, such as potential halogen contamination or different
growth characteristics.[14][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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